molecular formula C21H14F6N2O2 B2991063 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-74-8

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2991063
CAS RN: 338754-74-8
M. Wt: 440.345
InChI Key: WVYHMRNHLNGBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a pyridine derivative with trifluoromethyl groups attached to the phenyl rings . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings with trifluoromethyl groups attached. The presence of the trifluoromethyl groups can significantly influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups are known to increase lipophilicity, which could influence properties like solubility and stability .

Scientific Research Applications

Inhibitors of Gene Expression

Studies on related compounds have explored their role as inhibitors of NF-kappaB and AP-1 gene expression. These investigations have focused on structure-activity relationships to enhance oral bioavailability and cell-based activity. Such compounds are examined for their potential in modulating transcription factors, which is crucial for developing treatments for conditions involving abnormal gene expression (Palanki et al., 2000).

Glycine Transporter Inhibition

Another area of research involves the identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These studies utilize central nervous system multiparameter optimization to identify compounds with favorable pharmacokinetic profiles and potential for treating disorders related to the central nervous system (Yamamoto et al., 2016).

Coordination Polymers and Ligand Conformation

Research into the synthesis of new ligands and their interaction with metal salts to form coordination polymers highlights the importance of ligand conformation in determining the structural diversity of the resulting compounds. Such studies contribute to the understanding of molecular architecture and its implications for material science (Yeh et al., 2008).

Antifungal Activity

The synthesis and antifungal activity evaluation of derivatives have been conducted to identify new treatments for phytopathogenic fungi. These studies assess the biological activity of synthesized compounds against various fungi, contributing to the development of new fungicides (Wu et al., 2012).

Material Properties and Applications

Investigations into the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages focus on creating materials with specific properties such as solubility, thermal stability, and optical characteristics. These materials have potential applications in various fields, including electronics and coatings (Shockravi et al., 2009).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some trifluoromethyl compounds can be irritants .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a potential drug candidate, it would need to undergo further testing and development .

properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-5-1-4-13(10-14)12-29-9-3-8-17(19(29)31)18(30)28-16-7-2-6-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHMRNHLNGBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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